molecular formula C10H15NO3S B14960846 4-methoxy-N-propylbenzenesulfonamide

4-methoxy-N-propylbenzenesulfonamide

Cat. No.: B14960846
M. Wt: 229.30 g/mol
InChI Key: XPZPOYQIZLZPEW-UHFFFAOYSA-N
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Description

4-Methoxy-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a propyl group (-C3H7) attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-propylbenzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methoxybenzenesulfonyl chloride+Propylamine4-Methoxy-N-propylbenzene-1-sulfonamide+HCl\text{4-Methoxybenzenesulfonyl chloride} + \text{Propylamine} \rightarrow \text{4-Methoxy-N-propylbenzene-1-sulfonamide} + \text{HCl} 4-Methoxybenzenesulfonyl chloride+Propylamine→4-Methoxy-N-propylbenzene-1-sulfonamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-N-propylbenzene-1-sulfonamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form amines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used. The reactions are typically carried out at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonamide group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonamide group.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Nitration: 4-Methoxy-N-propyl-2-nitrobenzene-1-sulfonamide

    Sulfonation: 4-Methoxy-N-propylbenzene-1,3-disulfonamide

    Halogenation: 4-Methoxy-N-propyl-2-chlorobenzene-1-sulfonamide

    Oxidation: 4-Methoxy-N-propylbenzene-1-sulfonic acid

    Reduction: 4-Methoxy-N-propylbenzene-1-amine

    Hydrolysis: 4-Methoxybenzenesulfonic acid and propylamine

Scientific Research Applications

4-Methoxy-N-propylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties. While 4-Methoxy-N-propylbenzene-1-sulfonamide itself may not be used directly as a drug, its derivatives could be explored for potential therapeutic applications.

    Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antibacterial activity of sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonamide
  • 4-Methyl-N-propylbenzene-1-sulfonamide
  • 4-Methoxy-N-ethylbenzene-1-sulfonamide

Comparison

4-Methoxy-N-propylbenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a propyl group. This combination of functional groups can influence its reactivity and biological activity. Compared to 4-Methoxybenzenesulfonamide, the propyl group in 4-Methoxy-N-propylbenzene-1-sulfonamide can enhance its lipophilicity, potentially affecting its solubility and membrane permeability. Compared to 4-Methyl-N-propylbenzene-1-sulfonamide, the methoxy group in 4-Methoxy-N-propylbenzene-1-sulfonamide can participate in additional chemical reactions, such as electrophilic aromatic substitution.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-methoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h4-7,11H,3,8H2,1-2H3

InChI Key

XPZPOYQIZLZPEW-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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